

physical appearance of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No.: B566808

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's properties is paramount for its successful application. This guide provides a detailed examination of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physical and chemical characteristics, analytical methods for its identification and purification, and best practices for its handling and storage.

Core Molecular Attributes and Physicochemical Profile

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-containing fused heterocyclic scaffolds that are of significant interest in the development of therapeutic agents, particularly as kinase inhibitors. The presence of a bromine atom at the 3-position and an amine group at the 6-position provides key reactive handles for further chemical modification and imparts specific electronic and steric properties that influence its biological activity and physical characteristics.

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	1260850-70-1	[1][2][3]
Molecular Formula	C ₆ H ₅ BrN ₄	[1][3]
Molecular Weight	213.04 g/mol	[2][3]
Appearance	Yellow or brown to off-white solid	[1]
Purity	Available in purities of ≥95% to >99%	[1][3]
Storage	Recommended at 2-8°C or room temperature	[1][3]
LogP	1.65520 (Computed)	[2]
PSA (Polar Surface Area)	56.21 Å ² (Computed)	[2]

The physical appearance of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** is consistently reported as a solid, with its color ranging from yellow to brown or even off-white[1]. This variation in color can be attributed to the purity of the sample, with higher purity samples typically presenting as a lighter, off-white to pale yellow solid. The presence of minor impurities or residual solvents from the synthesis process can lead to a more yellow or brownish hue.

Caption: Chemical structure of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**. The following protocols are standard in the field for the characterization of such small molecules.

Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the imidazopyridazine core. The protons on the pyridazine ring and the imidazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D_2O .
- ^{13}C NMR: The carbon NMR will show six distinct signals for the carbon atoms of the heterocyclic core. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and anisotropic effects.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}+\text{H}]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

C. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

- N-H stretching: Around $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine.
- C=N and C=C stretching: In the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the aromatic rings.
- C-Br stretching: Typically observed in the fingerprint region below 800 cm^{-1} .

Chromatographic Purity Assessment

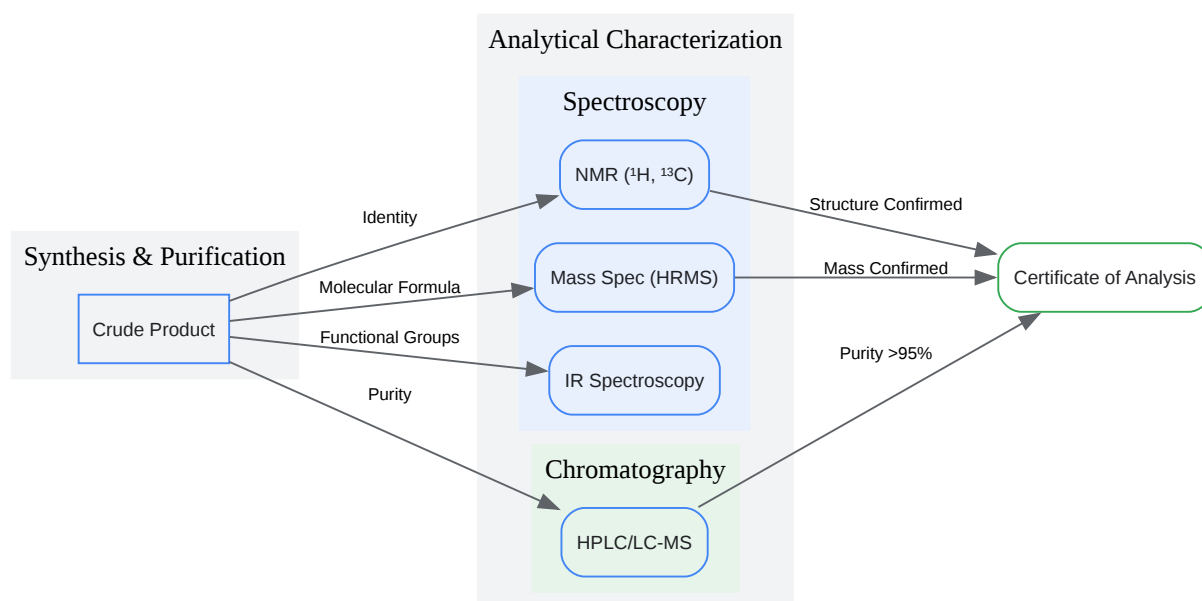
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

- Protocol:
 - Column: A reverse-phase C18 column (e.g., $4.6 \times 150\text{ mm}$, $5\text{ }\mu\text{m}$) is typically effective.

- Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the chromophore has strong absorbance (e.g., 254 nm or 280 nm).
- Analysis: The purity is determined by the relative area of the main peak.

The choice of a C18 column is based on the nonpolar nature of the imidazopyridazine core, while the acidic modifier in the mobile phase ensures that the basic amine group is protonated, leading to sharper, more symmetrical peaks.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of the compound.

Synthesis and Purification Overview

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported, which provides a reliable route to this class of compounds[4]. The general strategy involves the construction of the imidazo[1,2-b]pyridazine core, followed by bromination and amination steps.

A plausible synthetic approach is outlined below:

- **Cyclization:** Reaction of a suitable pyridazine precursor, such as 3-amino-6-chloropyridazine, with a two-carbon electrophile (e.g., chloroacetaldehyde) to form the imidazo[1,2-b]pyridazine ring system.
- **Bromination:** Electrophilic bromination at the C-3 position of the imidazo[1,2-b]pyridazine core using a brominating agent like N-bromosuccinimide (NBS). The C-3 position is electronically activated and sterically accessible for this reaction.
- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine or another suitable leaving group at the C-6 position is displaced by an amine source to introduce the 6-ylamine functionality. This step may require elevated temperatures or the use of a catalyst.

Purification Protocol: Recrystallization

For solid compounds like **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**, recrystallization is often an effective method for purification.

- **Solvent Selection:** The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system like ethanol/water or isopropanol could be suitable.
- **Hot Filtration:** If insoluble impurities are present, the hot solution is filtered.
- **Crystallization:** The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation and Drying:** The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The choice of slow cooling is critical to allow for the formation of a well-ordered crystal lattice, which excludes impurities more effectively than rapid precipitation.

Safe Handling and Storage

While specific safety data for **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** is not extensively published, it is prudent to handle it with the care afforded to novel chemical entities. Based on related structures, the following precautions are recommended[5]:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C to ensure long-term stability[1].

Conclusion

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a solid compound, typically appearing as an off-white to yellow or brown powder. Its identity and purity are best confirmed through a combination of spectroscopic (NMR, MS) and chromatographic (HPLC) techniques. Understanding its synthesis, purification, and handling is crucial for its effective use in research and development. This guide provides a foundational framework for researchers working with this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Bromoimidazo[1,2-B]Pyridazin-6-Ylamine|CAS 1260850-70-1 [rlavie.com]
2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromoimidazo(1,2-b)pyridazine | C₆H₄BrN₃ | CID 12872319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical appearance of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566808#physical-appearance-of-3-bromoimidazo-1-2-b-pyridazin-6-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com